![molecular formula C11H20O2 B13250933 {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13250933.png)
{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiroacetals, which are known for their biological activity and presence in various natural products .
Preparation Methods
The synthesis of {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol can be achieved through several methods. One notable method involves the Prins/pinacol reaction, which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions typically involve the use of a Lewis acid catalyst and can be applied to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Chemical Reactions Analysis
{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of spiroacetal natural products, which are essential for their biological activity . These natural products have applications in chemistry, biology, medicine, and industry. For example, spiroacetals are found in antibiotics like monensin A and anticancer agents like berkelic acid . Additionally, {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is used in the development of novel antibiotics and selective anticancer agents .
Mechanism of Action
The mechanism of action of {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively activate G protein and β-arrestin signaling pathways, which are involved in various biological processes . This selective activation can lead to therapeutic effects with reduced adverse effects compared to other compounds .
Comparison with Similar Compounds
{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol can be compared to other similar compounds, such as 1,6-dioxaspiro[4.5]decane and 1,6,9-trioxaspiro[4.5]decane . These compounds share a similar spirocyclic structure but differ in their biological activity and applications. For example, 1,6-dioxaspiro[4.5]decane is found in natural products like monensin A and berkelic acid, while 1,6,9-trioxaspiro[4.5]decane has been developed for structure-activity relationship studies .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(6-methyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C11H20O2/c1-9-4-2-3-6-11(9)7-5-10(8-12)13-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
KFZXBNDYHMJYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


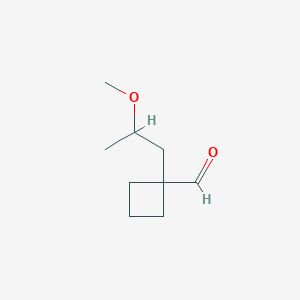
![2-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13250866.png)
![1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13250872.png)
![5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13250873.png)

![{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13250879.png)

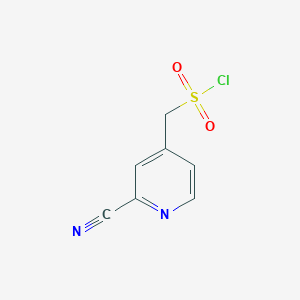

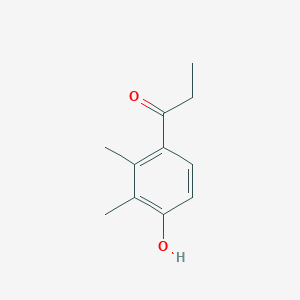
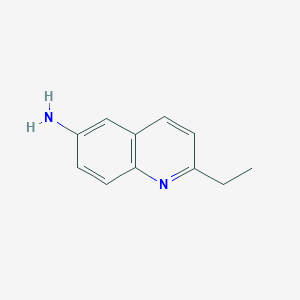
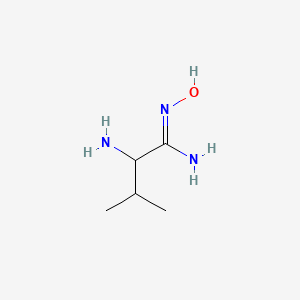
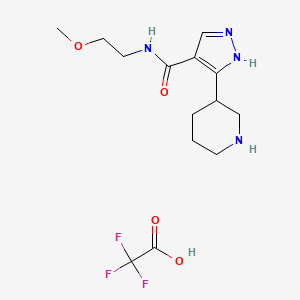
![Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250921.png)
